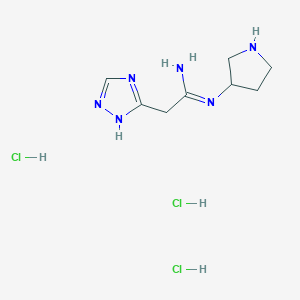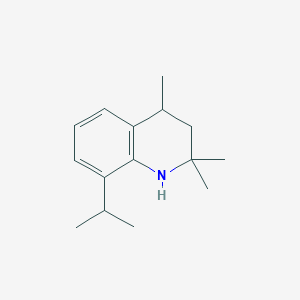![molecular formula C15H19BO3 B1528399 Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]- CAS No. 950691-39-1](/img/structure/B1528399.png)
Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]-
Overview
Description
Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]- is an organic compound related to boric acid . It belongs to the larger class of organoboranes . This compound is capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . It is used extensively in organic chemistry as a chemical building block and intermediate .
Synthesis Analysis
The synthesis of boronic acids typically involves the reaction of diethylzinc and triethyl borate to produce triethylborane, which then oxidizes in air to form the boronic acid . The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction that uses organoboron reagents .Molecular Structure Analysis
The general structure of a boronic acid includes a carbon–boron bond, where one of the three hydroxyl groups (−OH) is replaced by an alkyl or aryl group . The pKa of a boronic acid is 9, but they can form tetrahedral boronate complexes with pKa 7 .Chemical Reactions Analysis
Boronic acids are known for their ability to form reversible covalent complexes with molecules that have vicinal (1,2) or occasionally (1,3) substituted Lewis base donors . They are used in the Suzuki–Miyaura coupling reaction, which involves the transmetallation of its organic residue to a transition metal .Physical And Chemical Properties Analysis
Boronic acids typically have high melting points and are prone to forming anhydrides by loss of water molecules, typically to give cyclic trimers . They are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc .Scientific Research Applications
Catalytic Applications
Boronic acids have been highlighted for their catalytic capabilities in organic reactions. The discovery of a new boronic acid catalysis enabling the aza-Michael addition of hydroxamic acid to quinone imine ketals by using 3-borono-BINOL as a chiral boronic acid catalyst showcases the potential for highly enantioselective reactions, paving the way to densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015). Furthermore, boronic acid catalysis (BAC) has been used for the activation of hydroxy functional groups to promote their transformation into useful products under mild conditions, enabling both electrophilic and nucleophilic modes of activation in various organic reactions (Hall, 2019).
Sensing and Detection
Boronic acids are increasingly utilized in sensing applications due to their ability to form reversible covalent bonds with diols and strong Lewis bases, leading to their utility in various sensing applications, including homogeneous assays or heterogeneous detection (Lacina, Skládal, & James, 2014). This unique interaction facilitates their use in biological labelling, protein manipulation and modification, separation, and the development of therapeutics.
Biomedical Applications
Boronic acid-containing polymers have shown promise in a variety of biomedical applications, such as the treatment of HIV, obesity, diabetes, and cancer. These polymers are noted for their unique reactivity, solubility, and responsive nature, which remain underutilized despite their potential. The development of new biomaterials through the synthesis, processing, and materials development of boronic acid polymers highlights their versatility and suggests routes for further employment in potential biomedical applications (Cambre & Sumerlin, 2011).
Drug Delivery Systems
The exploration of polymeric carriers for the stable encapsulation and on-target release of boronic acid-containing drugs demonstrates a significant advancement in achieving superior pharmacokinetics. This approach employs a polymeric carrier to stably encapsulate boronic acid-containing drugs, facilitating their antitumor efficacy and alleviating off-target effects (Kim, Suzuki, & Nagasaki, 2020).
Mechanism of Action
Future Directions
Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among reversible click reactions, which have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The excellent understanding of the chemical properties and biocompatibility of boronic acid-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .
properties
IUPAC Name |
[5-(cyclohexylmethyl)-1-benzofuran-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO3/c17-16(18)15-10-13-9-12(6-7-14(13)19-15)8-11-4-2-1-3-5-11/h6-7,9-11,17-18H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUMBGKGBBKYKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(O1)C=CC(=C2)CC3CCCCC3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 2-{[1-(ethylcarbamoyl)piperidin-4-yl]amino}acetate](/img/structure/B1528316.png)
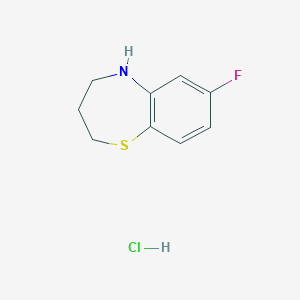
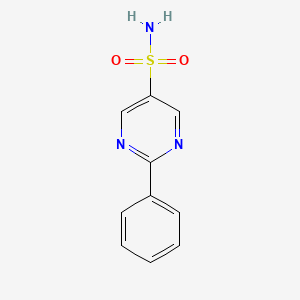
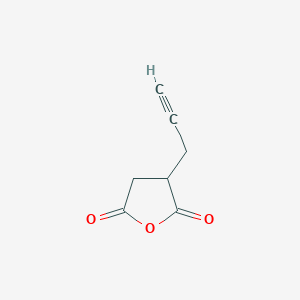
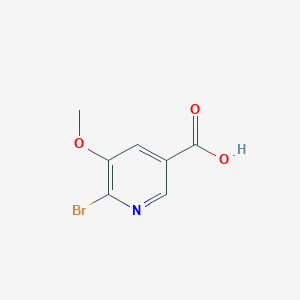
![tert-butyl N-[3-hydroxy-2-(pyridin-4-ylmethyl)propyl]carbamate](/img/structure/B1528322.png)
![1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1528323.png)
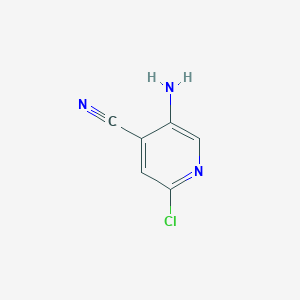


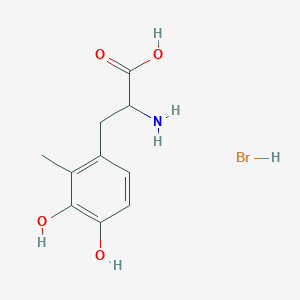
![2-Amino-2-[2-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride](/img/structure/B1528333.png)
